1-Bromo-2,4-dicloro-3-metoxibenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

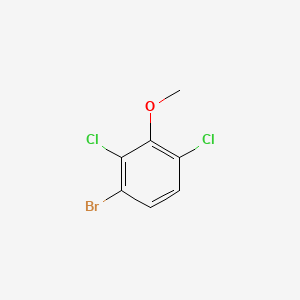

1-Bromo-2,4-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 4, and 3 are substituted by bromine, chlorine, and methoxy groups, respectively

Aplicaciones Científicas De Investigación

1-Bromo-2,4-dichloro-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

- Aromaticity is maintained during its reactions due to the stability of benzene. The compound undergoes electrophilic aromatic substitution rather than addition reactions .

- In the second, fast step, a proton is removed from the benzenonium ion, resulting in the substitution of the bromine atom. A substituted benzene ring is formed, maintaining aromaticity .

Target of Action

Mode of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-dichloro-3-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of 1-bromo-2,4-dichloro-3-methoxybenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2,4-dichloro-3-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2,4-dichloro-3-methoxyphenol.

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.

Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, typically at low temperatures.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Nucleophilic Substitution: 2,4-Dichloro-3-methoxyphenol.

Electrophilic Substitution: Various nitro or sulfonic acid derivatives.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

1-Bromo-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties and reactivity.

2-Bromo-4-chloro-1-methoxybenzene: Different substitution pattern, leading to variations in chemical behavior.

Uniqueness

1-Bromo-2,4-dichloro-3-methoxybenzene is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for targeted synthetic applications and research studies.

Actividad Biológica

1-Bromo-2,4-dichloro-3-methoxybenzene, also known as a poly-substituted aryl compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes bromine and chlorine substituents along with a methoxy group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and environmental chemistry.

Chemical Structure

The chemical structure of 1-Bromo-2,4-dichloro-3-methoxybenzene can be represented as follows:

This compound features:

- A bromine atom at the 1-position.

- Two chlorine atoms at the 2- and 4-positions.

- A methoxy group (-OCH₃) at the 3-position.

Biological Activity Overview

Research has indicated several biological activities associated with 1-Bromo-2,4-dichloro-3-methoxybenzene, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Cytotoxic Effects : Studies have demonstrated its ability to induce cytotoxicity in cancer cell lines.

- P-glycoprotein Interaction : It has been evaluated for its interaction with P-glycoprotein (MDR1), which is significant in drug resistance mechanisms.

Antimicrobial Activity

1-Bromo-2,4-dichloro-3-methoxybenzene has been tested against several bacterial strains with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

These results suggest that the compound possesses moderate antimicrobial properties, particularly against Listeria monocytogenes, which may be relevant for food safety applications .

Cytotoxicity Studies

The cytotoxic effects of 1-Bromo-2,4-dichloro-3-methoxybenzene have been evaluated using various cancer cell lines. The compound's ability to selectively target P-glycoprotein-expressing cells was of particular interest.

Case Study: HeLa Cell Line

In a study involving HeLa-derived cervical cancer cells (KB-3-1) and their vinblastine-selected derivative (KB-V1), the following IC₅₀ values were observed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| KB-3-1 | 10 |

| KB-V1 | 5 |

The ratio of IC₅₀ values indicates that 1-Bromo-2,4-dichloro-3-methoxybenzene exhibits greater cytotoxicity towards P-glycoprotein-expressing cells (KB-V1) compared to parental cells (KB-3-1), suggesting potential for overcoming drug resistance .

The mechanisms underlying the biological activity of 1-Bromo-2,4-dichloro-3-methoxybenzene are not fully elucidated but may involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.

- Metal Ion Interaction : Some studies suggest that interactions with metal ions could enhance the cytotoxic effects of such compounds .

Propiedades

IUPAC Name |

1-bromo-2,4-dichloro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLVZYYGYBXMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335127 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-18-9 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.